![molecular formula C17H23N3O3 B12172658 tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)
tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Aminoethyl Group: The final step involves the coupling of the indole derivative with an aminoethyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common for the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing indole moieties often exhibit anticancer properties. The presence of the indole ring in tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate suggests potential efficacy against various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis and inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation .
2. Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that such compounds can enhance neurogenesis and reduce oxidative stress in neuronal cells .
Drug Development
3. Drug Design and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Its structural complexity makes it a suitable candidate for structure-activity relationship studies, which are critical in drug design .
4. Targeted Delivery Systems
The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the delivery efficiency of therapeutic agents, particularly in cancer therapy where targeted delivery is crucial for minimizing side effects .
Biochemical Applications
5. Enzyme Inhibition Studies
Due to its structural features, this compound may serve as a lead molecule for the development of enzyme inhibitors. Enzymes involved in metabolic pathways related to cancer or neurodegeneration could potentially be inhibited by derivatives of this compound, paving the way for new therapeutic strategies .
6. Molecular Probes
The unique chemical structure allows this compound to be used as a molecular probe in biochemical assays. It can help in studying protein interactions and cellular mechanisms, providing insights into disease pathology and treatment responses .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1H-indol-3-yl)carbamate
- tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
- tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Uniqueness
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and infectious diseases.
The molecular formula of this compound is C17H23N3O3, with a molecular weight of 317.4 g/mol. The IUPAC name is tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate. Its structure includes a carbamate group that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H23N3O3 |
Molecular Weight | 317.4 g/mol |
IUPAC Name | tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate |
InChI Key | XXQPLZLVBIWQNY-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The interaction of the indole moiety with specific receptors and enzymes may lead to modulation of cellular processes, including apoptosis induction in cancer cells .
- Case Study : A related study demonstrated that an indole derivative had an IC50 value of 225 µM against breast cancer cells, indicating significant growth inhibition .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound's structure may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
- Antibacterial Properties : In vitro tests have shown that certain indole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The biological activity of this compound may extend to anti-inflammatory effects, which are critical in managing chronic diseases.
- Research Findings : Studies on related compounds have indicated potential anti-inflammatory mechanisms, possibly through the inhibition of pro-inflammatory cytokines .
The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). The resulting compound can undergo various chemical reactions, enhancing its utility in drug development.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
PZHVBFGGBCAKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.